molecular formula C15H13N7O B12170614 N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12170614
M. Wt: 307.31 g/mol
InChI Key: YFHNWHPBIKXZDC-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a tetrazolo[1,5-a]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The tetrazolo[1,5-a]pyridine structure may enhance its binding affinity and specificity, leading to more effective biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methylamine
  • 4-[(1H-Benzimidazol-2-yl)methyl]aniline
  • 2-Substituted benzimidazole derivatives

Uniqueness

N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide stands out due to its unique combination of benzimidazole and tetrazolo[1,5-a]pyridine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H13N7O

Molecular Weight

307.31 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C15H13N7O/c23-15(11-5-7-22-14(9-11)18-19-20-22)16-6-8-21-10-17-12-3-1-2-4-13(12)21/h1-5,7,9-10H,6,8H2,(H,16,23)

InChI Key

YFHNWHPBIKXZDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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